Decahydrospiro[furan-2(3H),5'-[4,7]methano[5h]indene]

Catalog No.
S3344471
CAS No.
68480-11-5
M.F
C13H20O
M. Wt
192.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decahydrospiro[furan-2(3H),5'-[4,7]methano[5h]inde...

CAS Number

68480-11-5

Product Name

Decahydrospiro[furan-2(3H),5'-[4,7]methano[5h]indene]

IUPAC Name

spiro[oxolane-2,8'-tricyclo[5.2.1.02,6]decane]

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

InChI

InChI=1S/C13H20O/c1-3-10-9-7-12(11(10)4-1)13(8-9)5-2-6-14-13/h9-12H,1-8H2

InChI Key

JDJZAKLOMAHING-UHFFFAOYSA-N

SMILES

C1CC2C(C1)C3CC2CC34CCCO4

Canonical SMILES

C1CC2C(C1)C3CC2CC34CCCO4

Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] is a bicyclic organic compound characterized by its unique spiro structure, which consists of a furan ring fused to a methanoindene moiety. The molecular formula for this compound is C₁₃H₂₀O, and it has a CAS Registry Number of 68480-11-5. This compound is notable for its complex arrangement of carbon and oxygen atoms, which contributes to its distinctive chemical properties and potential applications in various fields.

. Notably, it can undergo:

  • Electrophilic Aromatic Substitution: The methanoindene part of the molecule can participate in electrophilic substitution reactions due to the presence of electron-rich aromatic systems.
  • Nucleophilic Addition: The furan ring can act as a nucleophile, allowing for reactions with electrophiles.
  • Hydrogenation: Given its saturated nature, it may also undergo hydrogenation under certain conditions to yield more saturated derivatives.

These reactions are essential for modifying the compound for various applications in organic synthesis and materials science.

Research indicates that decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] exhibits specific biological activities. Notably:

  • Toxicity: According to the European Chemicals Agency (ECHA), this compound is classified as very toxic to aquatic life, highlighting the importance of environmental considerations in its use .
  • Mutagenicity: Studies have shown that it is not mutagenic in the Ames test, suggesting a lower risk of genetic damage .
  • Clastogenic Activity: Some assessments indicate potential clastogenic effects, necessitating further investigation into its safety profile .

Several methods have been developed for the synthesis of decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene]. These include:

  • Cyclization Reactions: Utilizing precursors containing both furan and indene moieties that undergo cyclization under acidic or basic conditions.
  • Hydrogenation Processes: Starting from unsaturated derivatives and applying hydrogenation techniques to achieve saturation.
  • Patented Methods: Specific synthetic routes have been patented, focusing on optimizing yields and minimizing by-products .

These methods vary in complexity and efficiency, depending on the desired purity and yield.

Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] finds potential applications in various domains:

  • Fragrance Industry: It is utilized as a fragrance ingredient due to its unique scent profile.
  • Pharmaceuticals: Investigated for potential therapeutic properties owing to its biological activity.
  • Materials Science: Explored as a building block in polymer chemistry and material synthesis.

These applications highlight its versatility as a chemical compound.

Interaction studies involving decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] are crucial for understanding its behavior in biological systems and environmental contexts. Research has focused on:

  • Sensitization Potential: Assessments related to skin sensitization and allergenic responses are critical for safety evaluations in consumer products .
  • Environmental Impact: Studies examining its toxicity to aquatic organisms contribute to ecological risk assessments .

Such interactions are essential for determining safe usage guidelines and regulatory compliance.

Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructural FeaturesUnique Aspects
DecahydronaphthaleneDihydronaphthalene structureUsed primarily as a solvent
1-MethylindeneIndene with a methyl groupExhibits different reactivity profiles
1,2-DihydronaphthaleneSaturated naphthalene derivativeCommonly used in fragrances
4-MethylfuranFuran with a methyl substituentKnown for its use as a biofuel

The uniqueness of decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] lies in its distinct spiro structure that combines features from both furan and indene systems, setting it apart from other similar compounds. Its specific reactivity patterns and biological activities further highlight its potential significance in various applications.

XLogP3

3.1

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 223 of 224 companies (only ~ 0.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

68480-11-5

General Manufacturing Information

Spiro[furan-2(3H),5'-[4,7]methano[5H]indene], decahydro-: ACTIVE

Dates

Modify: 2024-02-18

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